![molecular formula C26H27N3O4S B2980142 N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide CAS No. 683770-49-2](/img/structure/B2980142.png)
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide” is a chemical compound. It has a molecular formula of C25H25N3O4S and a molecular weight of 463.55 . The compound is related to the benzoxazole family .
Synthesis Analysis
The synthesis of benzoxazoles can be achieved through various methods. One efficient method involves the use of o-amino(thio)phenols and aldehydes with samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves a sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides .Molecular Structure Analysis
The molecular structure of “N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide” includes a benzoxazole ring attached to a phenyl ring via a nitrogen atom. This phenyl ring is further attached to a benzamide group via a nitrogen atom .Chemical Reactions Analysis
Benzoxazoles can undergo various chemical reactions. For instance, cyclization reactions of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and CuI give various 2-substituted benzoxazoles . Nitrogen extrusion reactions of azido complexes, generated in situ from the corresponding aldehydes or ketones with TMSN3 in the presence of ZrCl4 or TfOH, enable the synthesis of benzisoxazole, nitriles, benzoxazoles depending on the substrates .Applications De Recherche Scientifique
Synthesis and Process Improvement
The compound N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, which is structurally similar to N-[2-(1,3-Benzoxazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide, has shown potential antitumor effects and excellent bioactivities. Its synthesis involves key steps such as ring-closing, reduction, and acylation reactions, achieving over 30% overall yields. This process highlights the potential of similar compounds in antitumor applications (H. Bin, 2015).
Inhibition of Carbonic Anhydrase Isoenzymes
Studies on aromatic sulfonamides, including compounds like 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide and N-(3-morpholinopropyl)benzene-1,4-disulfonamide, have demonstrated their ability to inhibit various carbonic anhydrase (CA) isoenzymes. These compounds have shown nanomolar half maximal inhibitory concentration (IC50) against CA isoenzymes, suggesting their potential in the development of inhibitors for these enzymes (C. Supuran et al., 2013).
Antimalarial and COVID-19 Drug Potential
N-(Phenylsulfonyl)acetamide derivatives have been investigated for their antimalarial activity and characterized for ADMET properties. The synthesized sulfonamide showed excellent antimalarial activity and selectivity, as well as theoretical calculations indicating their potential as COVID-19 drugs (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Development of CCR5 Antagonists
The synthesis of an orally active CCR5 antagonist, which shares structural similarities with N-[2-(1,3-Benzoxazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide, has been achieved. This process involves steps like esterification and Claisen type reaction, suggesting the utility of such compounds in developing CCR5 antagonists (T. Ikemoto et al., 2005).
Mécanisme D'action
While the specific mechanism of action for “N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide” is not available, benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .
Orientations Futures
The future directions for “N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide” and similar compounds could involve further exploration of their pharmacological activities and potential applications in medicine. Given the wide range of activities exhibited by benzoxazole derivatives, these compounds may have potential for development into therapeutic agents for various diseases .
Propriétés
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-3-5-18-29(4-2)34(31,32)20-16-14-19(15-17-20)25(30)27-22-11-7-6-10-21(22)26-28-23-12-8-9-13-24(23)33-26/h6-17H,3-5,18H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZYCHQSKHMDNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.